PDI-IN-1

説明

特性

IUPAC Name |

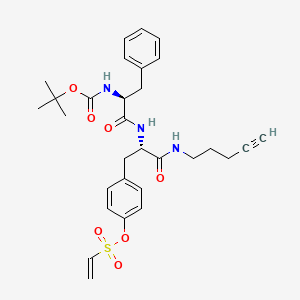

[4-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O7S/c1-6-8-12-19-31-27(34)25(21-23-15-17-24(18-16-23)40-41(37,38)7-2)32-28(35)26(20-22-13-10-9-11-14-22)33-29(36)39-30(3,4)5/h1,7,9-11,13-18,25-26H,2,8,12,19-21H2,3-5H3,(H,31,34)(H,32,35)(H,33,36)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMDSOKRNOMQFX-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PDI-IN-1

Disclaimer: The specific designation "PDI-IN-1" does not correspond to a well-characterized, publicly documented small molecule inhibitor of Protein Disulfide Isomerase (PDI) in the current scientific literature. Therefore, this guide will focus on the extensively studied mechanism of action of a representative, potent, and selective PDI inhibitor, CCF642-34 , to provide a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals. The principles and methodologies described are broadly applicable to the class of covalent PDI inhibitors.

Introduction: Protein Disulfide Isomerase (PDI) as a Therapeutic Target

Protein Disulfide Isomerase (PDI) and its family members are oxidoreductase chaperones primarily residing in the endoplasmic reticulum (ER). Their canonical function is to catalyze the formation, reduction, and isomerization of disulfide bonds, a critical step in the maturation and quality control of a significant portion of the proteome.[1] In states of high cellular stress and proteotoxic burden, such as those characteristic of various cancers and neurodegenerative diseases, the expression and activity of PDI, particularly the isoform PDIA1, are significantly upregulated.[1][2] This heightened reliance on the PDI-mediated protein folding machinery presents a therapeutic vulnerability, making PDI an attractive target for inhibition.

Core Mechanism of Action: Covalent Inhibition and Induction of Terminal ER Stress

The primary mechanism of action for inhibitors like CCF642-34 is the covalent and irreversible inhibition of PDIA1 . This targeted inactivation disrupts the ER's protein folding capacity, leading to an accumulation of misfolded proteins and the induction of a state of severe, unresolvable ER stress. This, in turn, triggers the pro-apoptotic pathways of the Unfolded Protein Response (UPR), culminating in selective cell death, especially in cancer cells that exhibit a high basal level of ER stress.[2]

Molecular Interaction and Target Engagement

Potent PDI inhibitors are designed to form a stable, covalent bond with the target enzyme. While the precise binding site can vary, the interaction effectively neutralizes the catalytic activity of PDIA1. The tryptophan analogue CCF642-34 was identified as a highly potent and selective PDIA1 inhibitor among a series of derivatives.[2]

Downstream Cellular Consequences

-

Accumulation of Misfolded Proteins: Inhibition of PDIA1's isomerase and reductase functions leads to a rapid accumulation of improperly folded and unfolded client proteins within the ER lumen.

-

Induction of the Unfolded Protein Response (UPR): The buildup of misfolded proteins is sensed by ER-resident transmembrane proteins (IRE1, PERK, and ATF6), which activates the UPR. While initially a pro-survival mechanism, the sustained and overwhelming ER stress induced by continuous PDIA1 inhibition shifts the UPR signaling towards a pro-apoptotic outcome.[2]

-

Terminal UPR and Apoptosis: In cancer cells, particularly secretory malignancies like multiple myeloma, the UPR is often chronically activated. The addition of a PDIA1 inhibitor pushes the cells beyond their adaptive capacity, leading to the induction of terminal UPR and subsequent apoptosis.[2] This provides a therapeutic window, as normal cells with lower basal ER stress are less affected.[2]

Signaling Pathway Visualization

The signaling cascade initiated by a PDI inhibitor is depicted below. The inhibitor's engagement with PDIA1 is the initiating event that leads to ER stress and ultimately commits the cell to an apoptotic fate through the UPR.

Caption: Signaling pathway of PDIA1 inhibition leading to apoptosis.

Quantitative Data Summary

The efficacy of PDI inhibitors is quantified through various in vitro and cell-based assays. The following table summarizes the reported data for the exemplary inhibitor CCF642-34 and its parent compound.

| Compound | Target | Assay Context | Metric | Finding |

| CCF642-34 | PDIA1 | Cell-free enzymatic assays | Potency | The most potent analog in the series[2] |

| CCF642-34 | PDIA1 | Cell-free enzymatic assays | k₂/Kᵢ | High ratio, indicating high potency and selectivity[2] |

| CCF642-34 | Myeloma Cells (MM1.S) | Cell growth assays | Potency | The most potent analog in restricting cell growth[2] |

| CCF642 | PDIA1 | Cell-free enzymatic assays | Potency | Highly potent[2] |

Key Experimental Protocols

The characterization of PDI inhibitors relies on robust and reproducible experimental methodologies.

PDI Enzymatic Activity Assays

-

Insulin (B600854) Turbidity Assay: This classic assay measures the reductase activity of PDI.

-

Principle: PDI reduces the disulfide bonds of insulin, causing the precipitation of the insulin B-chain, which is measured as an increase in absorbance.[2]

-

Protocol:

-

A solution of 100 mM sodium phosphate (B84403) (pH 7.0) with 2 mM EDTA is prepared.

-

Recombinant human PDIA1 (1 µM) is pre-incubated with varying concentrations of the test inhibitor (e.g., 0.1 to 20 µM) for 1 hour at room temperature in a 96-well plate.

-

The reaction is initiated by the addition of bovine insulin (final concentration 100 µM) and Dithiothreitol (DTT, final concentration 1 mM).

-

The absorbance at 650 nm is read kinetically every minute for up to 2 hours using a microplate reader.[2]

-

-

-

di-Eosin-GSSG (di-E-GSSG) Fluorescence Assay: A highly sensitive assay for measuring PDI reductase activity.

-

Principle: di-E-GSSG is a substrate where two eosin (B541160) molecules are linked by a disulfide bond, leading to fluorescence self-quenching. PDI-catalyzed reduction of this bond separates the eosin molecules, resulting in a quantifiable increase in fluorescence.[2][3]

-

Protocol:

-

Recombinant PDIA1 is mixed with 10 mM Glutathione (GSH) in a phosphate buffer (pH 7.1) and incubated at 37°C for 30 minutes.

-

The test inhibitor is added to the mixture and incubated for an additional 30 minutes at 37°C.

-

The reaction is initiated by the addition of the di-E-GSSG substrate.

-

Fluorescence is monitored using an appropriate spectrofluorometer.

-

-

Cellular Assays

-

Analysis of UPR Induction:

-

Principle: The activation of the UPR is confirmed by measuring the upregulation of key stress-response proteins.

-

Protocol:

-

Treat cancer cell lines (e.g., multiple myeloma MM1.S cells) with the PDI inhibitor at various concentrations and time points.

-

Harvest cell lysates and perform immunoblotting (Western blot) analysis for UPR markers such as GRP78/BiP, CHOP, and the spliced form of XBP1.

-

-

Experimental Workflow Visualization

The process of discovering and validating a PDI inhibitor follows a structured workflow from initial screening to in vivo testing.

Caption: Experimental workflow for PDI inhibitor discovery and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The dehydrogenase region of the NADPH oxidase component Nox2 acts as a protein disulfide isomerase (PDI) resembling PDIA3 with a role in the binding of the activator protein p67phox [frontiersin.org]

An In-depth Technical Guide to the Downstream Signaling Pathways of Protein Disulfide Isomerase (PDI) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Disulfide Isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in the proper folding of nascent proteins through the formation, breakage, and rearrangement of disulfide bonds.[1][2] PDI is overexpressed in various cancers and is associated with tumor progression and resistance to therapy, making it a promising therapeutic target.[3][4] This guide provides a comprehensive overview of the core downstream signaling pathways modulated by PDI inhibitors. While the specific inhibitor "PDI-IN-1" is not extensively characterized in publicly available literature, this document synthesizes the known effects of a range of well-studied PDI inhibitors to elucidate the common cellular consequences of PDI inhibition.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Inhibition of PDI disrupts the proper folding of proteins in the ER, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[2][5] The UPR is initiated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6.[5]

-

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[6][7]

-

IRE1α Pathway: Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) machinery.[8]

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and XBP1.

Signaling Pathway Diagram: The Unfolded Protein Response (UPR)

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDI is an essential redox-sensitive activator of PERK during the unfolded protein response (UPR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protein Disulfide Isomerase in Cancer: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein disulfide isomerase (PDI) is a family of enzymes primarily resident in the endoplasmic reticulum (ER) that catalyze the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins. This function is critical for proper protein folding and maintaining cellular proteostasis. In the context of cancer, the increased demand for protein synthesis and secretion by rapidly proliferating tumor cells leads to ER stress and activation of the unfolded protein response (UPR), a state where PDI plays a pivotal pro-survival role.[1][2] Consequently, members of the PDI family are frequently overexpressed in a wide array of human cancers, correlating with tumor progression, metastasis, chemoresistance, and poor patient prognosis.[3][4] This has positioned PDI as a promising therapeutic target for novel anti-cancer drug development.[5][6] This technical guide provides a comprehensive overview of the role of PDI in oncology, with a focus on quantitative data, detailed experimental methodologies, and key signaling pathways.

Data Presentation: PDI in Numbers

The following tables summarize key quantitative data regarding the expression of PDI family members in various cancers and the efficacy of selected PDI inhibitors.

Table 1: Expression of PDI Family Members in Human Cancers

| PDI Family Member | Cancer Type(s) | Level of Overexpression (compared to normal tissue) | Associated Clinical Outcome | Reference(s) |

| PDIA1 (PDI) | Glioblastoma, Breast, Hepatocellular Carcinoma, Non-small cell lung cancer | Frequently upregulated | Poor prognosis | [7] |

| Ovarian Cancer | Significant increase (p = 9.16E-36) | Poor survival (p = 0.045) | [8] | |

| Prostate Cancer | Markedly elevated mRNA in majority of tumors | Potential therapeutic target | [9] | |

| PDIA3 (ERp57) | Breast Cancer | Higher expression in invasive ductal carcinomas | Correlates with aggressiveness | [10] |

| Ovarian Cancer | Significant increase (p = 9.13E-07) | Poor survival (p = 0.037) | [8] | |

| Cervical Cancer | Overexpressed in 73% of cases, especially adenocarcinoma | Poor overall survival in adenocarcinoma | [11] | |

| PDIA4 (ERp72) | Non-small cell lung cancer | Upregulated | Associated with chemoresistance | [12] |

| Ovarian Cancer | Significant increase (p = 3.65E-22) | Poor survival (p = 0.046) | [8] | |

| PDIA6 (ERp5) | Breast Cancer | Higher expression in invasive ductal carcinomas | Correlates with aggressiveness | [10] |

| Ovarian Cancer | Significant increase (p = 5.51E-33) | Not significantly associated with survival | [8] | |

| PDIA17 (AGR2) | Prostate Cancer | ~50-fold higher in cancer cells vs. luminal cells | Potential urine biomarker | [13][14] |

| Breast Cancer | Overexpressed | Promotes proliferation and growth | [1] | |

| Pancreatic Cancer | Overexpressed | Promotes migration, invasion, and apoptosis inhibition | [1] |

Table 2: In Vitro Efficacy of PDI Inhibitors in Cancer Cell Lines

| Inhibitor | Target(s) | Cancer Cell Line | IC50 Value | Reference(s) |

| PACMA 31 | PDI (irreversible) | Ovarian (OVCAR-8) | 10 µM | [3][5] |

| BAP1 | PDI | Not specified | 0.83 ± 0.20 µM | [15] |

| BAP2 | PDI (allosteric) | Glioblastoma | 930 ± 90 nM | [16] |

| BAP2 Analog 15 | PDI | Glioblastoma | 0.82 µM | [16] |

| BAP2 Analog 16 | PDI | Glioblastoma | 1.23 µM | [16] |

| C-3380 | PDIA1, PDIA3 | Breast (MDA-MB-231) | 80.45 ± 3.18 µM | [17] |

| Breast (MCF-7) | 78.61 ± 7.20 µM | [17] | ||

| C-3389 | PDIA1, PDIA3 | Breast (MDA-MB-231) | 74.77 ± 3.17 µM | [17] |

| Breast (MCF-7) | 85.86 ± 14.5 µM | [17] | ||

| C-3399 | PDIA1, PDIA3 | Breast (MDA-MB-231) | 8.69 ± 0.89 µM | [17] |

| Breast (MCF-7) | 11.06 ± 0.78 µM | [17] | ||

| C-3353 | PDIA1, PDIA17 | Breast (MDA-MB-231) | 22.51 ± 6.42 µM | [17] |

| Breast (MCF-7) | 87.41 ± 9.42 µM | [17] |

Core Signaling Pathways Involving PDI in Cancer

PDI's role in cancer is multifaceted, primarily revolving around its function in the ER and on the cell surface.

The Unfolded Protein Response (UPR)

In cancer cells, the high rate of protein synthesis often leads to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. To cope with this, cells activate the UPR, a tripartite signaling network initiated by three ER-transmembrane sensors: PERK, IRE1α, and ATF6.[18][19] PDI is a crucial modulator of the UPR, acting as a chaperone to refold proteins and as a redox sensor that can influence the activity of the UPR initiators.[18][20] By alleviating ER stress, PDI promotes cancer cell survival. Inhibition of PDI exacerbates ER stress, leading to apoptosis.

References

- 1. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Role of ERp57 in Cancerous and Non-Cancerous Cell Physiology and its Potential as a Therapeutic Target [techscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Insights into the role of ERp57 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined expression of protein disulfide isomerase and endoplasmic reticulum oxidoreductin 1-α is a poor prognostic marker for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of protein disulfide isomerase family members correlates with tumor progression and patient survival in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AGR2, an androgen-inducible secretory protein overexpressed in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oregon-therapeutics.com [oregon-therapeutics.com]

- 11. Insights into the role of ERp57 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High expression of PDIA4 promotes malignant cell behavior and predicts reduced survival in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential expression of anterior gradient gene AGR2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anterior gradient 2 (AGR2) gene is overexpressed in prostate cancer and may be useful as a urine sediment marker for prostate cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of protein disulfide isomerase in glioblastoma causes marked downregulation of DNA repair and DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDI is an essential redox-sensitive activator of PERK during the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein Disulfide Isomerase A6 controls the decay of IRE1α signaling via disulfide-dependent association - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

PDI-IN-1 as a Potential Anti-Cancer Agent: A Technical Guide

Disclaimer: The specific designation "PDI-IN-1" does not correspond to a widely recognized inhibitor in the current scientific literature. Therefore, this guide will focus on a well-characterized and representative Protein Disulfide Isomerase (PDI) inhibitor, PACMA 31 , to provide a comprehensive overview of the therapeutic potential, mechanism of action, and experimental evaluation of this class of anti-cancer agents. The principles and methodologies described herein are broadly applicable to the preclinical assessment of novel PDI inhibitors.

Introduction

Protein Disulfide Isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER) that plays a critical role in the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1][2] In the high-stress microenvironment of tumors, characterized by hypoxia and nutrient deprivation, cancer cells exhibit an increased demand for protein synthesis and folding. Consequently, PDI is often overexpressed in various malignancies, including ovarian, prostate, and lung cancers, as well as glioma and melanoma, to mitigate ER stress and promote cell survival.[1][2] This upregulation of PDI presents a promising therapeutic target. Inhibition of PDI disrupts proteostasis, leading to an accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death in cancer cells.[2][3]

PACMA 31 is an irreversible, orally active small-molecule inhibitor of PDI.[1][4] It forms a covalent bond with the active site cysteines of PDI, effectively abrogating its enzymatic activity.[1][5] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in models of ovarian cancer.[2][6] This technical guide provides an in-depth overview of the anti-cancer properties of PACMA 31, its mechanism of action, and detailed protocols for its experimental evaluation.

Quantitative Data

The anti-cancer activity of PACMA 31 has been quantified in various preclinical models. The following tables summarize its in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of PACMA 31 in Ovarian Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| OVCAR-8 | Human ovarian adenocarcinoma | ~5 | [2] |

| NCI/ADR-RES | Human ovarian cancer, multidrug resistant | <10 | [2] |

| HEY | Human ovarian cancer, cisplatin-resistant | <10 | [2] |

Table 2: In Vivo Efficacy of PACMA 31 in a Mouse Xenograft Model of Human Ovarian Cancer (OVCAR-8)

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |

| PACMA 31 | 20-200 mg/kg, i.p., daily for 62 days | 85 | [4] |

| PACMA 31 | 20-200 mg/kg, p.o., daily for 62 days | 65 | [4] |

Mechanism of Action: Induction of the Unfolded Protein Response

Inhibition of PDI by agents such as PACMA 31 leads to the accumulation of unfolded and misfolded proteins in the ER, a condition known as ER stress. This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. While initially a pro-survival response aimed at restoring proteostasis, sustained UPR activation due to unresolved ER stress ultimately leads to apoptosis.[3][7] Studies have indicated that the anti-proliferative effects of PACMA 31 are mediated through the PERK/eIF2α signaling pathway of the UPR.[8]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

understanding the function of PDI inhibitors

An In-depth Technical Guide on the Core Functions of PDI Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Disulfide Isomerase (PDI) is a crucial chaperone enzyme primarily located in the endoplasmic reticulum (ER), where it plays a pivotal role in the folding and maturation of nascent proteins.[1] PDI catalyzes the formation, isomerization, and reduction of disulfide bonds, ensuring the correct three-dimensional structure of a vast array of proteins.[2] Dysregulation of PDI activity has been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, thrombosis, and viral infections.[2] Consequently, inhibitors of PDI have emerged as a promising class of therapeutic agents for these diseases. This guide provides a comprehensive technical overview of the function of PDI inhibitors, including their mechanisms of action, therapeutic applications, and the experimental protocols used for their evaluation.

Core Mechanism of Action of PDI Inhibitors

The fundamental mechanism of PDI inhibitors is the disruption of the enzymatic activity of PDI. By doing so, they interfere with the proper folding of proteins within the ER, leading to an accumulation of misfolded proteins. This triggers a state of ER stress and activates the Unfolded Protein Response (UPR), a cellular signaling pathway designed to restore ER homeostasis.[3] However, if the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]

There are several distinct mechanisms by which small molecules can inhibit PDI activity:

-

Active Site Inhibition: Some inhibitors directly bind to the catalytic CGHC motifs within the active sites of PDI, thereby blocking its oxidoreductase activity.[2]

-

Allosteric Inhibition: Other inhibitors bind to sites on the PDI molecule distinct from the active site, inducing conformational changes that reduce the enzyme's efficacy.[4]

-

Irreversible vs. Reversible Inhibition: PDI inhibitors can be classified as either irreversible or reversible.[5] Irreversible inhibitors, such as PACMA 31, typically form covalent bonds with the cysteine residues in the active site.[6][7] Reversible inhibitors, in contrast, bind non-covalently and can dissociate from the enzyme.[5]

Therapeutic Applications of PDI Inhibitors

The multifaceted role of PDI in cellular processes makes it an attractive target for a range of diseases.

Cancer

Cancer cells exhibit high rates of protein synthesis and are often under significant ER stress. To cope with this, they upregulate chaperone proteins like PDI.[7] By inhibiting PDI, the protective mechanism of the UPR is disrupted, leading to the induction of apoptosis in cancer cells.[2] PDI inhibitors have shown promise in various cancer models, including ovarian, breast, and glioblastoma.[6][8]

Thrombosis

Extracellular PDI, released from platelets and endothelial cells upon vascular injury, plays a critical role in thrombus formation.[9][10] It is involved in platelet activation, aggregation, and fibrin (B1330869) generation.[11][12][13] PDI inhibitors, such as quercetin-3-rutinoside, have been shown to have potent antithrombotic effects in preclinical models by blocking these processes.[9][10]

Neurodegenerative Diseases

A hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, is the accumulation and aggregation of misfolded proteins.[1][14][15] While PDI is generally considered neuroprotective by assisting in protein folding, its role in these diseases is complex.[1] In some contexts, PDI can be S-nitrosylated, which inhibits its protective function and can contribute to protein aggregation.[1] PDI inhibitors are being investigated for their potential to modulate these pathological processes.

Viral Infections

Many viruses rely on the host cell's protein folding machinery, including PDI, for the proper folding and assembly of viral proteins.[2] Inhibition of PDI can disrupt the viral life cycle and reduce viral replication, offering a potential antiviral strategy.[2]

Quantitative Data on PDI Inhibitors

The following table summarizes the inhibitory activity of selected PDI inhibitors.

| Inhibitor | Target PDI Member(s) | Mode of Action | IC50 | Cell-Based/Pre-clinical Effects | References |

| PACMA 31 | PDIA1 | Irreversible, covalent binding to active site cysteines | 10 µM | Suppresses ovarian tumor growth in vivo. | [6][16] |

| Quercetin-3-rutinoside | PDIA1 | Reversible, binds to the b' domain | 6 µM | Inhibits platelet aggregation and blocks thrombus formation in vivo. Not cytotoxic. | [7] |

| Bepristat-2a | PDIA1 | Reversible, allosteric | N/A | Inhibited platelet aggregation and thrombus formation in a mouse model. | [4] |

| LOC14 | PDIA3 | Reversible, allosteric | 5 µM | Antiapoptotic and neuroprotective in a model of Huntington's disease. | [7] |

| 16F16 | PDIA1, PDIA3 | Irreversible, binds to active site cysteines | ~70 µM | Prevents apoptosis induced by mutant huntingtin protein. | [7] |

| Phenylarsine oxide (PAO) | PDI | N/A | 85 µM | PDI inhibitor used in research. | [6][16] |

Experimental Protocols

PDI Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B chain, which can be measured as an increase in turbidity.[17][18]

Materials:

-

Purified PDI enzyme

-

Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

EDTA solution (100 mM, pH 7.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.

-

Add the PDI sample and the test inhibitor to the wells of the microplate.

-

Initiate the reaction by adding DTT solution to a final concentration of 1 mM.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 650 nm every 5 minutes for up to 60 minutes at 25°C.

-

The rate of increase in absorbance is proportional to the PDI reductase activity.

PDI Isomerase Activity Assay (Scrambled RNase Refolding Assay)

This assay measures the ability of PDI to refold scrambled, inactive ribonuclease (RNase) into its active conformation.[17][19]

Materials:

-

Purified PDI enzyme

-

Scrambled RNase A

-

Cyclic cytidine (B196190) monophosphate (cCMP)

-

GSH/GSSG buffer

-

Spectrophotometer

Procedure:

-

Prepare scrambled RNase A by reducing and denaturing active RNase A, followed by reoxidation in the absence of a folding catalyst.

-

In a microplate, combine the scrambled RNase A, PDI, and the test inhibitor in the GSH/GSSG buffer.

-

Initiate the refolding reaction by incubating at 25°C.

-

At various time points, measure the RNase activity by adding cCMP and monitoring the rate of its hydrolysis by the refolded RNase, which can be measured by a change in absorbance.

-

The rate of RNase activity recovery is proportional to the PDI isomerase activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of PDI inhibitors on cancer cells.[20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PDI inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PDI inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Mouse Model of Thrombosis (Laser-Induced Injury Model)

This model is used to evaluate the antithrombotic efficacy of PDI inhibitors in a living animal.[9][22]

Materials:

-

Anesthetized mice

-

Intravital microscopy setup

-

Laser for inducing vascular injury

-

Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin

-

PDI inhibitor for infusion

Procedure:

-

Anesthetize the mouse and surgically expose a suitable blood vessel (e.g., cremaster arteriole).

-

Infuse the fluorescently labeled antibodies to visualize platelets and fibrin.

-

Administer the PDI inhibitor or a vehicle control to the mouse.

-

Induce vascular injury using a focused laser beam.

-

Use intravital microscopy to capture real-time images of thrombus formation at the site of injury.

-

Quantify the accumulation of platelets and fibrin over time to assess the antithrombotic effect of the inhibitor.

Visualizations

Signaling Pathways

References

- 1. frontiersin.org [frontiersin.org]

- 2. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. knyamed.com [knyamed.com]

- 6. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. hemostasis.bidmc.org [hemostasis.bidmc.org]

- 11. Platelet protein disulfide isomerase is required for thrombus formation but not for hemostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple Protein Disulfide Isomerases support Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]

- 19. Two protein disulfide isomerase subgroups work synergistically in catalyzing oxidative protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. JCI - A critical role for extracellular protein disulfide isomerase during thrombus formation in mice [jci.org]

PDI-IN-1: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Disulfide Isomerase (PDI) has emerged as a compelling therapeutic target in oncology. As a key enzyme in the endoplasmic reticulum (ER), PDI facilitates the proper folding of nascent polypeptides by catalyzing the formation and isomerization of disulfide bonds. Cancer cells, characterized by high rates of protein synthesis and secretion, exhibit a heightened reliance on PDI to manage the consequential ER stress. Upregulation of PDI is observed in numerous malignancies and is often associated with tumor progression and resistance to therapy.

Inhibition of PDI disrupts proteostasis, leading to an accumulation of misfolded proteins and the induction of the Unfolded Protein Response (UPR). Persistent ER stress ultimately triggers apoptotic cell death, providing a strategic vulnerability in cancer cells. This technical guide focuses on the target validation of PDI in cancer cells using PDI-IN-1 , a cell-permeable inhibitor of human PDI. This compound, also referred to as compound P1, has been identified as a potent and specific inhibitor, making it a valuable tool for investigating the therapeutic potential of PDI inhibition. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its validation, and quantitative data on its effects in cancer cells.

Mechanism of Action

This compound is an irreversible inhibitor of PDI that covalently modifies the active site cysteine residues of the enzyme.[1] By blocking the catalytic activity of PDI, this compound disrupts the proper folding of proteins within the ER, leading to the accumulation of unfolded and misfolded proteins. This accumulation triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under conditions of prolonged and overwhelming ER stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response, culminating in cancer cell death.[2][3]

The primary signaling pathway activated by PDI inhibition is the ER stress pathway. This involves the activation of three key ER-resident transmembrane proteins: PERK (PKR-like endoplasmic reticulum kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). These sensors initiate downstream signaling cascades that initially attempt to mitigate the stress but ultimately converge on the induction of apoptosis if the stress is unresolved.

References

- 1. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Small Molecule Probe Suitable for In Situ Profiling and Inhibition of Protein Disulfide Isomerase - figshare - Figshare [figshare.com]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to PDI-IN-1 and its Target

An In-depth Technical Guide on the Cell Permeability of PDI-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of this compound, a representative small molecule inhibitor of Protein Disulfide Isomerase (PDI). Due to the absence of publicly available data for a compound specifically named "this compound," this document synthesizes information on known PDI inhibitors and standard cell permeability assays to present a representative profile. The guide covers the compound's mechanism of action, detailed experimental protocols for assessing its permeability, and illustrative quantitative data.

Protein Disulfide Isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds, a critical process for the proper folding of many proteins.[1][2] In various cancer cells, PDI is overexpressed and plays a crucial role in cell survival and proliferation by mitigating ER stress.[2][3] Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins, which in turn induces ER stress and the Unfolded Protein Response (UPR), ultimately resulting in cancer cell death.[1][3] this compound is a representative small molecule designed to irreversibly inhibit PDI, making it a promising candidate for cancer therapy.[1] The cell permeability of this compound is a critical parameter that dictates its ability to reach its intracellular target and exert its therapeutic effect.

Mechanism of Action and Signaling Pathway

This compound is designed to target the active sites of PDI, which contain conserved cysteine residues within the CGHC motif.[1] By irreversibly binding to these sites, this compound inhibits the enzymatic activity of PDI. This inhibition leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][3] The UPR is a signaling pathway that initially aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.[3]

Figure 1: Signaling pathway of this compound leading to apoptosis.

Experimental Assessment of Cell Permeability

The cell permeability of this compound can be evaluated using various in vitro models. The two most common assays for predicting intestinal absorption are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[4][5] It is a cost-effective method used in early drug discovery to rank compounds based on their passive permeability.[6]

-

Preparation of the Lipid Membrane: A solution of 1-2% lecithin (B1663433) in dodecane (B42187) is prepared.[6] 5 µL of this solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate the filter for 5 minutes.[6]

-

Preparation of Solutions:

-

Assay Execution: 150 µL of the donor solution is added to each well of the donor plate.[6] The donor plate is then placed on top of the acceptor plate, forming a "sandwich".[5]

-

Incubation: The plate sandwich is incubated at room temperature for 10-20 hours with gentle shaking.[6]

-

Quantification: After incubation, the donor and acceptor plates are separated. The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.[5]

-

Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:

-

Pe = [C] * (-ln(1 - [CA]/[Cequilibrium]))), where C is a constant related to the assay geometry and incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.

-

Figure 2: Experimental workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is considered the gold standard for predicting human intestinal absorption in vitro.[7] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7][8] This assay can assess both passive diffusion and active transport.[9]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8][10]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.[9][10]

-

Assay Execution (Bidirectional):

-

Apical to Basolateral (A-B) Transport: this compound (typically at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (acceptor) compartment is monitored over time (e.g., 2 hours).[9]

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) compartment, and its appearance in the apical (acceptor) compartment is measured to assess active efflux.[8]

-

-

Sample Analysis: Samples are collected from the acceptor compartment at specified time points and the concentration of this compound is quantified by LC-MS/MS.[9]

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the formula:

-

Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

-

Efflux Ratio (ER): The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is calculated. An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[8]

Figure 3: Experimental workflow for the Caco-2 permeability assay.

Quantitative Data Summary

The following tables present illustrative quantitative data for this compound based on typical results for small molecule inhibitors.

Cell Permeability Data for this compound

| Assay Type | Parameter | Value | Classification |

| PAMPA | Pe (10⁻⁶ cm/s) | 12.5 | High Permeability |

| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 15.2 | High Permeability |

| Caco-2 | Papp (B-A) (10⁻⁶ cm/s) | 18.1 | - |

| Caco-2 | Efflux Ratio | 1.19 | Not a substrate for efflux |

Classification based on typical industry standards where Papp (A-B) > 10 x 10⁻⁶ cm/s is considered high permeability and an Efflux Ratio < 2 indicates no significant active efflux.

In Vitro Cytotoxicity of PDI Inhibitors

The cytotoxic potential of PDI inhibitors is typically evaluated across a panel of cancer cell lines. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| PDI Inhibitor 1 | HTB-26 | Breast Cancer | 10 - 50[11] |

| PDI Inhibitor 1 | PC-3 | Pancreatic Cancer | 10 - 50[11] |

| PDI Inhibitor 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50[11] |

| PDI Inhibitor 2 | HCT116 | Colorectal Cancer | 22.4[11] |

| PACMA 31 | Ovarian Cancer Cells | Ovarian Cancer | Broad Spectrum[1] |

| 35G8 | Glioblastoma Cells | Glioblastoma | Nanomolar range[12] |

Conclusion

This technical guide has outlined the key aspects of evaluating the cell permeability of the representative PDI inhibitor, this compound. The provided protocols for PAMPA and Caco-2 assays offer robust methods for assessing passive and active transport mechanisms. The illustrative data suggests that this compound has high cell permeability and is not a significant substrate for efflux pumps, which are favorable characteristics for an orally administered drug. The potent cytotoxic effects observed with other PDI inhibitors across various cancer cell lines highlight the therapeutic potential of this class of compounds. Further studies are warranted to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel PDI inhibitors to advance their development as effective cancer therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 3. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. enamine.net [enamine.net]

- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Protein Disulfide Isomerase (PDI) Inhibition: IC50 Values and Methodologies

Disclaimer: The specific inhibitor "PDI-IN-1" is not documented in the available scientific literature. This guide provides a comprehensive overview of the IC50 values, experimental protocols, and mechanisms of action for other well-characterized Protein Disulfide Isomerase (PDI) inhibitors, serving as a representative technical resource for researchers, scientists, and drug development professionals.

Protein Disulfide Isomerase (PDI) is a family of enzymes crucial for the proper folding of proteins within the endoplasmic reticulum (ER).[1][2] Upregulation of PDI is observed in numerous cancer types, where it helps malignant cells cope with the high demand for protein synthesis and mitigate ER stress, thus promoting survival and proliferation.[2][3][4] Consequently, PDI has emerged as a promising therapeutic target in oncology.[5][6] This guide details the inhibitory effects of various PDI inhibitors across different cancer cell lines, outlines the methodologies for determining their potency, and illustrates the key signaling pathways involved.

Quantitative Data on PDI Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for several PDI inhibitors have been determined in a variety of cancer cell lines, demonstrating a range of potencies that can be influenced by the specific cell line and the inhibitor itself.

Table 1: IC50 Values of Representative PDI Inhibitors in Various Cancer Cell Lines

| PDI Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| E64FC26 | AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~5 | [4] |

| E64FC26 | BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~1 | [4] |

| PACMA31 | Ovarian Cancer Cells | Ovarian Cancer | Not Specified | [2][4] |

| Bepristat-2a | U87 | Glioblastoma | Not Specified | [5] |

| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [7] |

| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | [7] |

| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [7] |

| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [7] |

| Compound 2 | HTB-26 | Breast Cancer | 10-50 | [7] |

| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | [7] |

| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [7] |

| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [7] |

Note: "Compound 1" and "Compound 2" are new oleoyl (B10858665) hybrids of natural antioxidants with PDI inhibitory effects as described in the cited literature.[7]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a fundamental procedure in drug discovery. The following protocol provides a detailed methodology for assessing the cytotoxic or anti-proliferative effects of PDI inhibitors using the MTT assay, a common colorimetric method for evaluating cell viability.[8][9]

1. Cell Preparation and Seeding:

-

Culture adherent cancer cells in appropriate growth medium (e.g., DMEM with 10% FBS) in a T75 flask until they reach near-confluency.[10]

-

Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge to form a cell pellet.[10]

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer.[10]

-

Dilute the cell suspension to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.[9]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell adherence.[9]

2. Treatment with PDI Inhibitor:

-

Prepare a stock solution of the PDI inhibitor in a suitable solvent, such as DMSO.

-

Create a series of serial dilutions of the inhibitor in serum-free medium to cover a broad concentration range (e.g., 0.01 µM to 100 µM).[9]

-

Include appropriate controls: untreated cells, and vehicle-treated cells (medium with the same concentration of DMSO as the highest inhibitor concentration).[9]

-

Remove the medium from the wells and add 100 µL of the respective inhibitor dilutions or control solutions.

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9][11]

3. MTT Assay and Data Acquisition:

-

After the incubation period, carefully remove the medium containing the inhibitor.[9]

-

Add 100 µL of fresh, serum-free medium and 10 µL of 5 mg/mL MTT solution to each well.[9]

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[8][9]

-

Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[9]

4. Data Analysis:

-

Correct for background absorbance by subtracting the average absorbance of blank wells (medium only).[9]

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a PDI inhibitor.

Signaling Pathways Modulated by PDI Inhibition

Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress.[2] This triggers the Unfolded Protein Response (UPR), a signaling network that initially aims to restore proteostasis but can induce apoptosis if the stress is prolonged or severe.[2]

PDI Inhibition-Induced ER Stress and Apoptosis

Caption: PDI inhibition induces ER stress, leading to apoptosis.

References

- 1. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of PDI-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) has emerged as a significant therapeutic target in a range of pathologies, most notably in oncology. Elevated PDI activity is a hallmark of various cancer cells, contributing to their survival and proliferation by mitigating endoplasmic reticulum (ER) stress. PDI-IN-1, also designated as Compound P1, is a novel, cell-permeable small molecule inhibitor of human PDI. With a potent inhibitory concentration, this compound demonstrates significant anti-cancer activity by disrupting cellular proteostasis and inducing ER stress. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Introduction to Protein Disulfide Isomerase (PDI)

Protein disulfide isomerase (PDI) is a resident chaperone protein of the endoplasmic reticulum (ER) and a key enzyme in the oxidative folding of nascent polypeptides.[1] It catalyzes the formation, reduction, and isomerization of disulfide bonds, ensuring the correct three-dimensional structure of secreted and membrane-bound proteins. Beyond its canonical role in protein folding, PDI is implicated in various other cellular processes and its dysregulation is associated with several diseases, including cancer, neurodegenerative disorders, and thrombotic conditions.[1]

In the context of oncology, cancer cells exhibit heightened levels of PDI, which aids in their survival and proliferation by managing the increased demand for protein synthesis and folding, thereby alleviating ER stress.[1] This reliance on PDI presents a therapeutic vulnerability. Inhibition of PDI disrupts this protective mechanism, leading to an accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis of cancer cells.[1] This makes PDI an attractive target for the development of novel anti-cancer therapeutics.

This compound: A Potent and Specific PDI Inhibitor

This compound (Compound P1) is a phenyl vinyl sulfonate-containing small molecule that has been identified as a potent and specific inhibitor of human PDI. It is a cell-permeable compound, allowing it to target endogenous PDI within the cellular environment.

Mechanism of Action

This compound functions as an irreversible inhibitor of PDI. The electrophilic vinyl sulfonate scaffold of this compound is believed to form a covalent bond with the active site cysteine residues of PDI, thereby inactivating the enzyme. This inhibition disrupts the normal protein folding capacity of the ER, leading to an accumulation of unfolded and misfolded proteins. This condition, known as ER stress, triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR).

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Metric | Value | Reference |

| In Vitro Enzymatic Assay | Recombinant Human PDI | IC50 | 1.7 ± 0.4 μM |

| Cell Line | Cancer Type | Metric | Value | Reference |

| Multiple Mammalian Cancer Cells | Various | GI50 | ~ 4 μM |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated in response to ER stress. It aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis. The inhibition of PDI by this compound is a direct inducer of ER stress.

Caption: Signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PDI Enzymatic Inhibition Assay (Insulin Aggregation Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin (B600854).

-

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin β-chain. This aggregation can be measured as an increase in turbidity at 650 nm.

-

Materials:

-

Recombinant human PDI

-

This compound (or other test compounds)

-

Bovine insulin

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 2 mM EDTA)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of bovine insulin in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant PDI, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding DTT and the insulin solution to each well.

-

Immediately begin monitoring the change in absorbance at 650 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) using a microplate reader.

-

The rate of insulin aggregation is determined from the slope of the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Caption: Workflow for the insulin aggregation assay.

In Situ Proteome Profiling

This technique is used to identify the cellular targets of a small molecule inhibitor in a complex biological sample.

-

Principle: A reactive probe version of the inhibitor, often containing a bio-orthogonal handle (e.g., an alkyne group), is used to covalently label its protein targets within a cell lysate or in living cells. The labeled proteins are then enriched using a corresponding capture reagent (e.g., azide-biotin) via click chemistry, followed by identification using mass spectrometry.

-

Materials:

-

Alkyne-modified this compound probe

-

Cancer cell lines

-

Cell lysis buffer

-

Azide-biotin tag

-

Copper(I) catalyst (for click chemistry)

-

Streptavidin beads

-

Mass spectrometer

-

-

Procedure:

-

Treat cancer cells with the alkyne-modified this compound probe for a specified time.

-

Lyse the cells to obtain the proteome.

-

Perform a click chemistry reaction by adding the azide-biotin tag and a copper(I) catalyst to the cell lysate to attach biotin (B1667282) to the probe-labeled proteins.

-

Enrich the biotin-labeled proteins using streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and digest them into peptides (e.g., with trypsin).

-

Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were targeted by the this compound probe.

-

Cell Viability Assay (e.g., MTT or Sulforhodamine B Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The Sulforhodamine B (SRB) assay measures total protein content.

-

Materials:

-

Cancer cell lines

-

This compound

-

96-well cell culture plates

-

MTT reagent or SRB dye

-

Solubilization solution (for MTT) or Tris base (for SRB)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

-

For the SRB assay, fix the cells with trichloroacetic acid, wash, and then stain with SRB dye. Wash away the unbound dye and then solubilize the bound dye with Tris base.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

-

Therapeutic Potential and Future Directions

The data presented for this compound underscore its potential as a promising anti-cancer agent. By targeting a key component of the cellular machinery that cancer cells rely on for survival, this compound offers a distinct mechanism of action that could be effective against a variety of tumor types. The phenyl vinyl sulfonate scaffold represents a valuable starting point for the development of next-generation PDI inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Combination therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents, particularly those that also induce ER stress.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

-

Selectivity profiling: Further characterizing the selectivity of this compound against other members of the PDI family to better understand its on- and off-target effects.

Conclusion

This compound is a potent and cell-permeable inhibitor of protein disulfide isomerase with demonstrated anti-cancer activity. Its mechanism of action, centered on the induction of ER stress and the UPR, provides a strong rationale for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting PDI with novel inhibitors like this compound.

References

The Role of PDI-IN-1 in Protein Folding and Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PDI-IN-1, a small molecule inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins, a critical step in their proper folding and maturation.[1][2] PDI also functions as a molecular chaperone, assisting in the prevention of protein aggregation.[3][4] Inhibition of PDI, therefore, represents a significant area of research, particularly in diseases associated with protein misfolding and ER stress, such as cancer and neurodegenerative disorders. This document details the mechanism of action of this compound, its impact on protein folding and cellular quality control pathways, and provides relevant experimental data and protocols for its use in a research setting.

This compound: A Cell-Permeable Inhibitor of Protein Disulfide Isomerase

This compound, also referred to as P1, is a phenyl vinyl sulfonate-containing small molecule that acts as a cell-permeable and irreversible inhibitor of human PDI.[5][6] It has been identified as a relatively potent and specific inhibitor of endogenous PDI in various mammalian cancer cells.[5] The inhibitory activity of this compound is attributed to its electrophilic vinyl sulfonate scaffold, which likely forms a covalent bond with the active site cysteines of PDI, thereby inactivating the enzyme.[6]

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of PDI's enzymatic activity. PDI contains two active sites, each with a CXXC motif, which are essential for its oxidoreductase and isomerase functions.[3] By irreversibly binding to these active sites, this compound blocks the ability of PDI to catalyze the formation and rearrangement of disulfide bonds in nascent polypeptide chains.[6] This disruption of normal protein folding leads to an accumulation of misfolded or unfolded proteins within the ER, a condition known as ER stress.[3]

The accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[7][8] The UPR is initiated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3] Inhibition of PDI by compounds like this compound has been shown to activate the UPR, leading to downstream signaling events that can ultimately determine the cell's fate – either adaptation and survival or apoptosis (programmed cell death).[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in both in vitro enzymatic assays and cell-based proliferation assays. This data is crucial for determining appropriate experimental concentrations and for comparing its efficacy to other PDI inhibitors.

| Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |

| In Vitro Enzymatic Assay | IC₅₀ | 1.7 ± 0.4 | Insulin (B600854) Aggregation Assay | [5] |

| Cell-Based Proliferation Assay | GI₅₀ | ~ 4 | Various Mammalian Cancer Cells | [5][6] |

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of PDI's enzymatic activity in vitro. The half-maximal growth inhibition (GI₅₀) is the concentration that inhibits the proliferation of cancer cells by 50%.

Impact on Protein Folding and Quality Control

By inhibiting PDI, this compound directly interferes with the protein folding process in the ER. This has significant consequences for cellular protein quality control.

Induction of the Unfolded Protein Response (UPR)

The primary consequence of this compound-mediated inhibition of protein folding is the induction of the UPR. The accumulation of unfolded proteins leads to the activation of the three UPR sensors:

-

PERK Pathway: PDI is considered an essential activator of PERK.[6] Inhibition of PDI leads to the activation of PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein translation, reducing the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in ER stress response and apoptosis, including CHOP.[3]

-

IRE1 Pathway: PDI can also modulate the activity of IRE1.[7] Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[3]

-

ATF6 Pathway: While less directly characterized in the context of this compound, the accumulation of unfolded proteins generally leads to the translocation of ATF6 to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other folding-assisting proteins.[3]

The sustained activation of the UPR due to persistent ER stress, as induced by this compound, can shift the cellular response from pro-survival to pro-apoptotic, leading to programmed cell death. This is a key mechanism behind the anti-cancer activity of PDI inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and the investigation of its effects on protein folding and cell viability.

In Vitro PDI Inhibition Assay (Insulin Aggregation Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored by an increase in turbidity.

Materials:

-

Recombinant human PDI

-

This compound (or other inhibitors)

-

Bovine insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

EDTA solution (100 mM, pH 7.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.

-

In a 96-well plate, add the reaction cocktail to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Add a fixed concentration of recombinant human PDI to each well (except for a blank control).

-

Incubate the plate at 25°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding DTT solution to each well.

-

Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

-

Calculate the rate of insulin aggregation for each inhibitor concentration.

-

Plot the rate of aggregation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7][9]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Mammalian cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis of UPR Markers

This technique is used to detect and quantify the levels of specific proteins involved in the UPR pathway.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., phospho-PERK, phospho-eIF2α, ATF4, CHOP, GRP78)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.

PDI's Role in Protein Folding and the Effect of this compound

This compound Induced Unfolded Protein Response (UPR)

Experimental Workflow for Assessing this compound Effects

Conclusion

This compound is a valuable tool for researchers studying protein folding, ER stress, and the UPR. Its cell-permeable and irreversible nature makes it a potent inhibitor for in vitro and cell-based studies. By disrupting PDI's function, this compound induces ER stress and activates the UPR, providing a model system to investigate these critical cellular pathways. The provided data and protocols serve as a starting point for the design and execution of experiments aimed at further elucidating the role of PDI in health and disease, and for the potential development of novel therapeutics targeting this essential enzyme.

References

- 1. researchgate.net [researchgate.net]